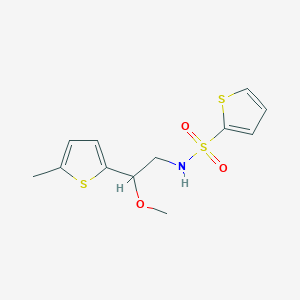
N-(2-méthoxy-2-(5-méthylthiophène-2-yl)éthyl)thiophène-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C12H15NO3S3 and its molecular weight is 317.44. The purity is usually 95%.
BenchChem offers high-quality N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)thiophene-2-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)thiophene-2-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
- Stabilité des borates: Les composés organoborés, y compris les borates d'aryle, jouent un rôle crucial dans la synthèse organique. En raison de leur haute stabilité, de leur faible toxicité et de leur réactivité, ils servent d'intermédiaires dans la synthèse de médicaments .
- Composés biologiquement actifs: Les analogues à base de thiophène, y compris des dérivés comme notre composé, présentent un intérêt pour les chimistes médicinaux. Ils présentent des effets biologiques divers et sont des candidats potentiels pour le développement de médicaments .
- Propriétés antimicrobiennes: Bien que des études spécifiques sur notre composé soient limitées, les dérivés du thiophène ont montré des effets inhibiteurs contre les bactéries et autres micro-organismes .
- Supports de médicaments sensibles: Les liaisons d'ester boronique, prédominantes dans les supports de médicaments à base de borates, répondent aux changements de pH, de glycémie et d'ATP dans l'organisme. Ces supports peuvent charger des médicaments anticancéreux, de l'insuline et des gènes .
- Structuration bicolore: Bien que cela ne soit pas directement lié à notre composé, la structuration bicolore ajustable des polymères (tels que le MEHPPV) à partir d'un seul précurseur a été explorée en science des matériaux .
- Techniques de caractérisation: La structure de notre composé a été caractérisée à l'aide de techniques telles que la RMN (1H et 13C), IR, MS et diffraction des rayons X sur monocristal .
- Études DFT: Les calculs de la théorie de la fonctionnelle de la densité (DFT) fournissent des informations sur le potentiel électrostatique moléculaire et les orbitales moléculaires frontières, aidant à comprendre les propriétés physiques et chimiques .
- Administration de médicaments: Les liaisons borate, y compris les liaisons d'ester boronique, sont utilisées dans la construction de supports de médicaments. Ces supports peuvent délivrer des médicaments en réponse à des signaux environnementaux spécifiques, améliorant ainsi la libération contrôlée de médicaments .
Synthèse organique et intermédiaires pharmaceutiques
Chimie médicinale et effets biologiques
Science des matériaux et chimie des polymères
Chimie analytique et spectroscopie
Applications pharmaceutiques
Mécanisme D'action
The exact mechanism of action would depend on the specific structure of the compound and its interactions with biological targets. Typically, these compounds interact with their targets, leading to changes in cellular processes and biochemical pathways . The pharmacokinetics, or how the compound is absorbed, distributed, metabolized, and excreted in the body, would also depend on its specific chemical structure .
The result of the compound’s action would be changes at the molecular and cellular level, potentially leading to therapeutic effects . The action environment, or how environmental factors influence the compound’s action, efficacy, and stability, is also an important consideration in drug development .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3S3/c1-9-5-6-11(18-9)10(16-2)8-13-19(14,15)12-4-3-7-17-12/h3-7,10,13H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZJMWSSAVJIYIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(CNS(=O)(=O)C2=CC=CS2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-((4-(3-Chlorophenyl)piperazin-1-yl)(p-tolyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2548822.png)


![(5-Fluoropyridin-3-yl)-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2548826.png)
![tert-butyl 4-{1H-pyrrolo[3,2-b]pyridin-3-yl}piperidine-1-carboxylate](/img/structure/B2548828.png)
![[2-[(2-Methylphenyl)methylamino]-2-oxoethyl] 5-chloro-2-fluorobenzoate](/img/structure/B2548829.png)
![N-[1-(4-Pyridin-3-ylphenyl)ethyl]but-2-ynamide](/img/structure/B2548830.png)

![N-(benzo[d]thiazol-5-yl)-2-phenylacetamide](/img/structure/B2548832.png)


![4-Aminobicyclo[2.2.1]heptan-1-ol hydrochloride](/img/structure/B2548837.png)

![N-{4-[(1E)-2-(4-chlorobenzenesulfonyl)-2-cyanoeth-1-en-1-yl]phenyl}acetamide](/img/structure/B2548844.png)
